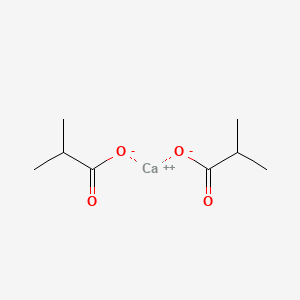
Calciumisobutyrat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Calcium diisobutyrate can be synthesized through the reaction of calcium hydroxide with isobutyric acid. The reaction typically involves mixing an aqueous solution of calcium hydroxide with isobutyric acid under controlled temperature and pH conditions. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods
In industrial settings, calcium diisobutyrate is produced on a larger scale using similar methods. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production process may also include additional steps such as drying and milling to obtain the desired particle size and form .
化学反応の分析
Types of Reactions
Calcium diisobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield calcium and isobutyric acid.
Substitution: It can participate in substitution reactions where the isobutyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Reduction: Calcium and isobutyric acid.
Substitution: Depending on the reagent used, different substituted products can be formed.
科学的研究の応用
Calcium diisobutyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of calcium diisobutyrate involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Channels: Calcium ions can modulate the activity of calcium channels in cells, affecting cellular processes such as muscle contraction and neurotransmitter release.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity and facilitating biochemical reactions.
類似化合物との比較
Similar Compounds
Calcium acetate: Another calcium salt with similar properties but different applications.
Calcium propionate: Used as a preservative in food products.
Calcium butyrate: Similar structure but different functional group.
Uniqueness
Calcium diisobutyrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to release calcium ions in a controlled manner distinguishes it from other calcium salts .
特性
分子式 |
C8H14CaO4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC名 |
calcium;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
BVTQVYBMHFSYPL-UHFFFAOYSA-L |
正規SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)


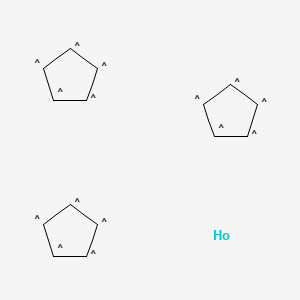
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
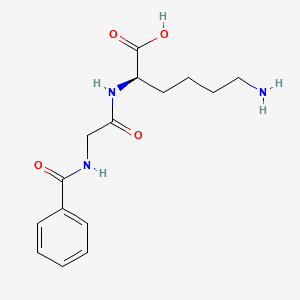
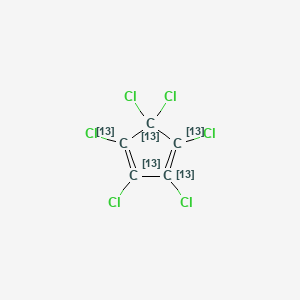
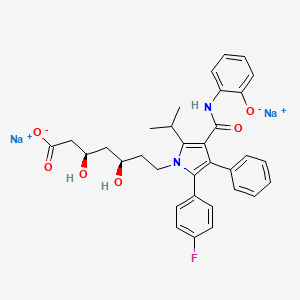
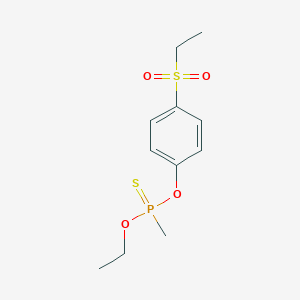

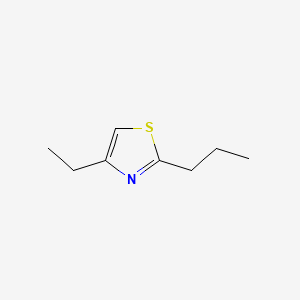
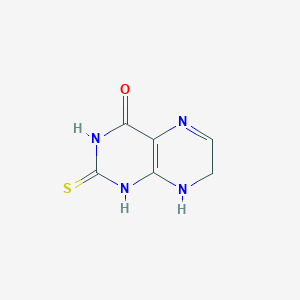
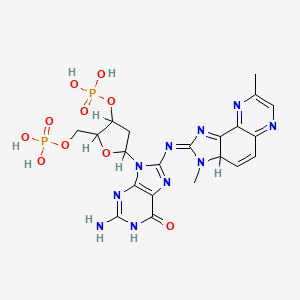
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
